![molecular formula C19H22N4O B7713012 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7713012.png)
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide” is a compound that likely belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment .
Synthesis Analysis
The synthesis of pyrazoloquinolines often involves condensation and hydrolysis followed by cyclization . The Williamson-type reaction of two fragments can form an intermediate, which undergoes subsequent intramolecular nucleophilic cyclization .Molecular Structure Analysis
The molecular structure of pyrazoloquinolines includes a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazoloquinolines often include condensation, hydrolysis, and cyclization . The Williamson-type reaction of two fragments can lead to the formation of an intermediate, which undergoes subsequent intramolecular nucleophilic cyclization .Scientific Research Applications
Biomedical Applications
Anticancer Properties: N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration of its specific targets and combination therapies is warranted .
Fluorescent Sensor for Metal Ions: This compound acts as a fluorescent sensor suitable for detecting small inorganic cations, such as lithium, sodium, barium, calcium, magnesium, cadmium, lead, and zinc. Its sensitivity in strongly polar solvents (e.g., acetonitrile) makes it valuable for environmental monitoring and analytical chemistry applications .
Chemical Synthesis and Drug Development
Synthetic Methods: Researchers have developed efficient synthetic routes for N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide. These methods involve starting from either a preformed pyrazole or pyridine ring. Optimization of synthetic protocols has led to scalable production, enabling further exploration of structure-activity relationships .
PPARα Activation: Structural studies reveal that this compound serves as a skeleton for PPARα agonists. Peroxisome proliferator-activated receptors (PPARs) play crucial roles in lipid and glucose metabolism. Insights from the design of PPARα ligands based on N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide can aid in developing novel therapies for dyslipidemia .
Materials Science and Corrosion Inhibition
Corrosion Inhibitor: In the realm of materials science, N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide has been evaluated as a corrosion inhibitor for mild steel in acidic environments (e.g., 1M HCl). Electrochemical studies demonstrate its protective effects, making it relevant for industrial applications .
Mechanism of Action
Future Directions
The study of pyrazoloquinolines has increased due to their versatility in many significant fields . These compounds are often designed and synthesized for their efficacy against typical drugs in the market . Future research may continue to explore the synthesis, functionalization, and applications of these compounds .
properties
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-2-23-18-15(12-14-10-6-7-11-16(14)20-18)17(22-23)21-19(24)13-8-4-3-5-9-13/h6-7,10-13H,2-5,8-9H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZWDELKQQKWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3E)-1-ethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]cyclohexanecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.